![molecular formula C25H22O B14195908 1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl- CAS No. 917980-47-3](/img/structure/B14195908.png)
1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- is an organic compound belonging to the class of ketones It features a pentanone backbone with a binaphthyl group attached at the third position
Vorbereitungsmethoden
The synthesis of 1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- typically involves the following steps:
Friedel-Crafts Acylation: This method involves the acylation of a binaphthyl compound with a pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Oxidation: Another method involves the oxidation of a precursor alcohol using oxidizing agents like chromium trioxide or potassium permanganate to yield the desired ketone.
Analyse Chemischer Reaktionen
1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The binaphthyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic reagents: Nitric acid, halogens.
Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted binaphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- involves its interaction with molecular targets such as enzymes and receptors. The binaphthyl group can engage in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- can be compared with other similar compounds, such as:
1-Phenyl-1-pentanone: This compound has a phenyl group instead of a binaphthyl group and exhibits different chemical and biological properties.
1-Pentanone, 4-methyl-1-phenyl-2-(1-pyrrolidinyl): This compound features a pyrrolidinyl group, leading to distinct reactivity and applications.
The uniqueness of 1-Pentanone, 1-[1,2’-binaphthalen]-3’-yl- lies in its binaphthyl group, which imparts unique steric and electronic properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
917980-47-3 |
|---|---|
Molekularformel |
C25H22O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(3-naphthalen-1-ylnaphthalen-2-yl)pentan-1-one |
InChI |
InChI=1S/C25H22O/c1-2-3-15-25(26)24-17-20-11-5-4-10-19(20)16-23(24)22-14-8-12-18-9-6-7-13-21(18)22/h4-14,16-17H,2-3,15H2,1H3 |
InChI-Schlüssel |
MKXJSSDGRSUALW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC2=CC=CC=C2C=C1C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

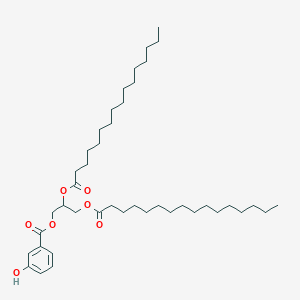
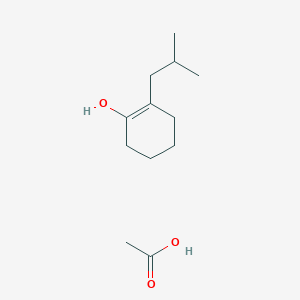
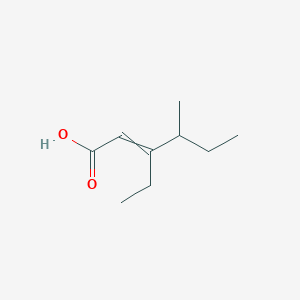

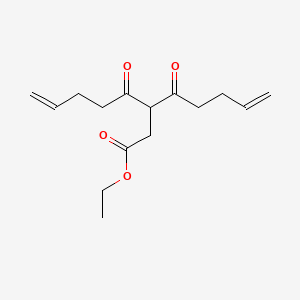
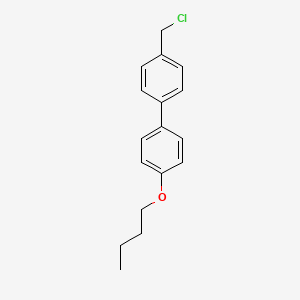
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
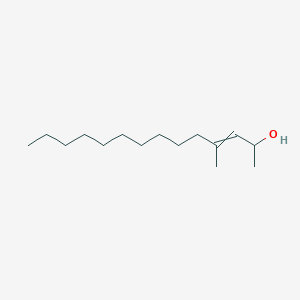
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
![4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195928.png)
